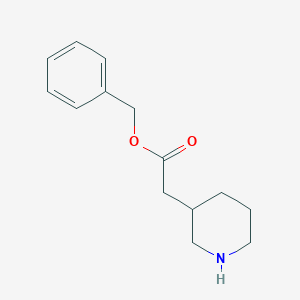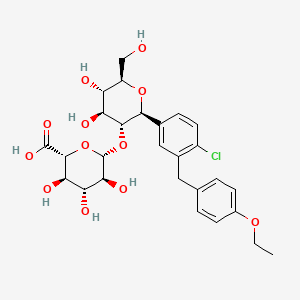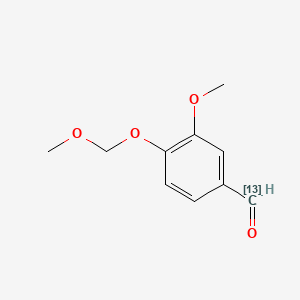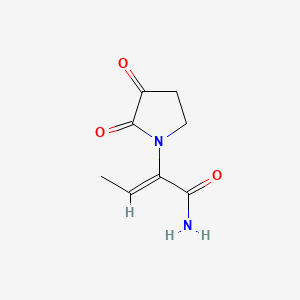
(R)-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydrofuran ring fused with a benzyl group, which is further substituted with benzyloxy and hydroxy groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the dihydrofuran ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzyloxy and hydroxy groups are introduced via selective protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production. The choice of solvents, temperature, and pressure conditions are also critical factors in industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrofuran derivative with different substituents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce a dihydrofuran derivative with altered substituents.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with specific functionalities.
Mecanismo De Acción
The mechanism of action of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and hydroxy groups may form hydrogen bonds with target molecules, while the dihydrofuran ring provides structural stability. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
®-5-(4-Methoxy-3-hydroxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
®-5-(4-Hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is unique due to the presence of both benzyloxy and hydroxy groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Propiedades
Fórmula molecular |
C18H18O4 |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
(5R)-5-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-16-11-14(10-15-7-9-18(20)22-15)6-8-17(16)21-12-13-4-2-1-3-5-13/h1-6,8,11,15,19H,7,9-10,12H2/t15-/m1/s1 |
Clave InChI |
VZYANJVNOMHOER-OAHLLOKOSA-N |
SMILES isomérico |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
SMILES canónico |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


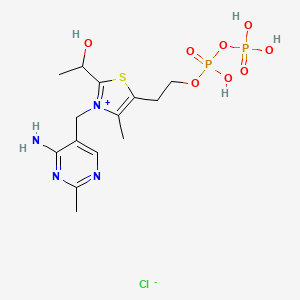
![N-[2-[3-[[5-(2-fluorophenyl)-2-methoxyphenyl]sulfonylamino]anilino]ethyl]-3-methoxybenzamide](/img/structure/B13861225.png)
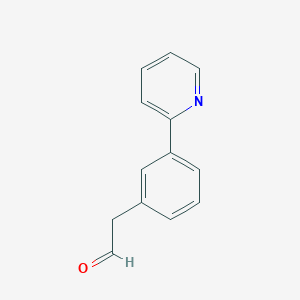
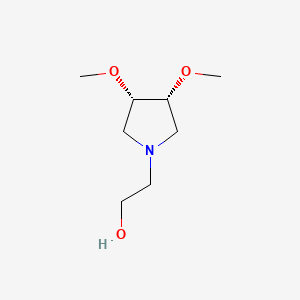
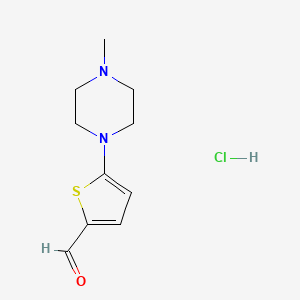


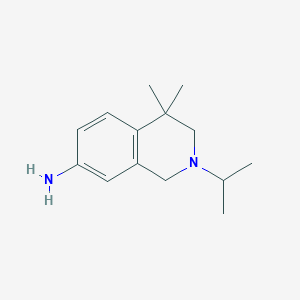

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
